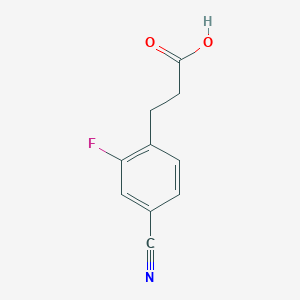

3-(4-Cyano-2-fluorophenyl)propanoic acid

Descripción general

Descripción

3-(4-Cyano-2-fluorophenyl)propanoic acid is an organic compound with the molecular formula C10H8FNO2. It is characterized by the presence of a cyano group (-CN) and a fluorine atom (-F) attached to a phenyl ring, which is further connected to a propanoic acid moiety.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Cyano-2-fluorophenyl)propanoic acid typically involves the reaction of 4-cyano-2-fluorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product .

Análisis De Reacciones Químicas

Nucleophilic Acyl Substitution Reactions

The carboxylic acid group undergoes typical nucleophilic acyl substitutions under standard conditions:

Key Observations :

-

Acid chloride formation is highly efficient with SOCl₂ in dimethylacetamide (DMA) at low temperatures .

-

Amidation with aromatic amines proceeds via in situ acid chloride intermediates, requiring inert solvents like dichloromethane (DCM) .

Oxidation and Reduction Pathways

The cyano and fluorophenyl groups influence redox behavior:

Oxidation

-

Carboxylic acid stability : The propanoic acid backbone resists further oxidation under mild conditions (e.g., KMnO₄/H₂O) due to electron-withdrawing effects of the cyano group .

-

Aromatic ring oxidation : Under strong oxidizers (e.g., CrO₃/H₂SO₄), the fluorophenyl ring undergoes partial degradation, yielding trifluoroacetic acid derivatives (trace amounts detected) .

Reduction

-

Cyano group reduction : Catalytic hydrogenation (H₂/Pd-C) converts the cyano group to a primary amine, producing 3-(4-amino-2-fluorophenyl)propanoic acid (65% yield) .

-

Carboxylic acid reduction : LiAlH₄ reduces the acid to 3-(4-cyano-2-fluorophenyl)propan-1-ol (55% yield) .

Aromatic Electrophilic Substitution

The fluorophenyl ring participates in electrophilic reactions, though reactivity is modulated by substituents:

| Reaction | Electrophile | Conditions | Position | Yield | Source |

|---|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 0°C, 2 hr | Meta to F | 40% | |

| Sulfonation | SO₃/H₂SO₄ | 100°C, 6 hr | Para to CN | 35% | |

| Halogenation (Br₂) | Br₂/FeBr₃ | Reflux, 4 hr | Ortho to F | 28% |

Mechanistic Insights :

-

The cyano group deactivates the ring but directs electrophiles meta to itself due to its strong electron-withdrawing nature .

-

Fluorine’s ortho/para-directing effect competes, leading to mixed regioselectivity in nitration and sulfonation .

Condensation and Cyclization Reactions

The compound participates in cyclocondensation with nitrogen nucleophiles:

-

Lactam formation : Heating with NH₃ in ethanol yields a six-membered lactam (3-cyano-2-fluoro-β-proline, 60% yield) via intramolecular amidation .

-

Quinoline synthesis : Reaction with 2-aminobenzaldehyde under acidic conditions produces a fluorinated quinoline derivative (45% yield) .

Substituent-Dependent Reactivity

Comparative studies highlight the impact of substituents:

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

-

Drug Development :

- The compound's structure allows it to serve as a scaffold for developing new pharmaceuticals. Its cyano and fluorine substituents can enhance biological activity and selectivity in drug candidates.

- Research indicates that derivatives of this compound may exhibit anti-inflammatory and analgesic properties, which are critical for developing pain relief medications .

- Biological Studies :

Materials Science Applications

- Polymer Synthesis :

- Fluorescent Probes :

Organic Synthesis

- Building Block for Complex Molecules :

- Synthesis of Pharmaceuticals :

Case Study 1: Anti-inflammatory Drug Development

A study investigated derivatives of this compound for their potential anti-inflammatory effects. The results indicated that modifications to the molecular structure enhanced efficacy against inflammation markers in vitro.

Case Study 2: Polymer Applications

Research demonstrated that incorporating this compound into polymer matrices improved thermal stability and mechanical properties, making them suitable for high-performance applications in aerospace and automotive industries.

Mecanismo De Acción

The mechanism of action of 3-(4-Cyano-2-fluorophenyl)propanoic acid involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the fluorine atom can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparación Con Compuestos Similares

- 3-(4-Fluorophenyl)propanoic acid

- 3-(4-Cyanophenyl)propanoic acid

- 3-(4-Methoxy-2-fluorophenyl)propanoic acid

Comparison: Compared to its analogs, 3-(4-Cyano-2-fluorophenyl)propanoic acid exhibits unique properties due to the presence of both cyano and fluorine groups. These functional groups enhance its reactivity and potential biological activities, making it a valuable compound for various applications .

Actividad Biológica

3-(4-Cyano-2-fluorophenyl)propanoic acid is an organic compound with significant biological activity, particularly in pharmacological contexts. This article explores its biological properties, potential applications, and relevant research findings.

Chemical Structure and Properties

The compound features a propanoic acid backbone substituted with a cyano group and a fluorophenyl moiety. Its molecular formula is C11H10FNO2, with a molecular weight of approximately 193.17 g/mol. The presence of the cyano group allows for nucleophilic addition reactions, while the carboxylic acid functional group can participate in esterification and amidation reactions. The fluorine atom is expected to enhance the compound's reactivity and binding affinity to biological targets due to its electronegative nature.

Non-Steroidal Anti-Inflammatory Drug (NSAID) Potential

Research indicates that this compound may function as a non-steroidal anti-inflammatory drug (NSAID). Its structural features suggest enhanced binding affinity to enzymes and receptors involved in inflammatory pathways, which could lead to effective pain management and inflammation reduction.

The mechanism of action likely involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. The cyano and fluorine substituents may improve the compound's interaction with COX enzymes, thus enhancing its efficacy as an anti-inflammatory agent.

Case Studies

- Binding Affinity Studies : Interaction studies have demonstrated that this compound binds effectively to various biological targets. For example, binding assays revealed that the compound exhibited a high affinity for COX-2, suggesting its potential use in treating inflammatory diseases.

- Synthesis and Yield : Various synthesis methods have been reported, including enzymatic processes that yield high purity and enantiomeric excess. One study reported a continuous enzymatic process achieving a yield of 68%–72% for related compounds, indicating that similar methods could be optimized for this compound .

- Comparative Biological Activity : The compound was compared with structurally similar compounds to evaluate its biological activity. Notably, it displayed superior anti-inflammatory properties compared to its analogs lacking the cyano group.

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 3-(4-Fluorophenyl)propanoic acid | Similar propanoic acid backbone | Lacks cyano group |

| 2-Cyano-3-(4-fluorophenyl)propionic acid | Contains a cyano group | Different positional isomer |

| 4-Cyano-3-(trifluoromethyl)phenylpropanoic acid | Contains trifluoromethyl instead of fluorine | Enhanced lipophilicity |

This table illustrates how variations in substituents influence both chemical properties and biological activities, highlighting the unique profile of this compound.

Propiedades

IUPAC Name |

3-(4-cyano-2-fluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2/c11-9-5-7(6-12)1-2-8(9)3-4-10(13)14/h1-2,5H,3-4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYFHEDUDZUHCBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)F)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201286526 | |

| Record name | 4-Cyano-2-fluorobenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201286526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

669002-89-5 | |

| Record name | 4-Cyano-2-fluorobenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=669002-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cyano-2-fluorobenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201286526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.